molecular formula C23H17BrN4O2 B3750633 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Cat. No.: B3750633
M. Wt: 461.3 g/mol
InChI Key: XSUNWWKDINVSDX-UHFFFAOYSA-N
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Description

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide (CAS: 347368-69-8) is a synthetic hydrazide derivative combining a brominated indole scaffold with a fully aromatic 9H-carbazole moiety. Its molecular formula is C23H21BrN4O2, with a molecular weight of 465.35 g/mol . The compound features a Z-configuration hydrazide linkage bridging the 5-bromo-2-oxoindole and carbazole groups. The bromine substituent at the indole’s 5-position likely enhances lipophilicity and electronic interactions in biological systems .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-carbazol-9-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c24-14-9-10-18-17(13-14)22(23(30)25-18)27-26-21(29)11-12-28-19-7-3-1-5-15(19)16-6-2-4-8-20(16)28/h1-10,13,25,30H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNWWKDINVSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(9H-carbazol-9-yl)propanehydrazide under specific reaction conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of carbazole- and indole-based hydrazides. Key structural analogs and their distinguishing features are summarized below:

Structural Analogs and Their Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological/Physical Notes Evidence Source
N'-[(3Z)-5-Bromo-2-oxoindol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide 1,2,3,4-Tetrahydrocarbazole (saturated ring) C23H21BrN4O2 465.35 Carbazole ring is partially saturated Reduced aromaticity may lower π-π stacking interactions compared to fully aromatic carbazole
3-(9H-Carbazol-9-yl)-N′-(2-oxo-2H-indol-3-yl)propanehydrazide Non-brominated indole C23H18N4O2 382.42 Absence of bromine; simpler indole substituent Lower molecular weight and altered electronic profile; potential for reduced bioactivity
N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide Bromophenylpropenylidene group C24H20BrN3O 446.34 Phenylpropenylidene replaces indole Increased hydrophobicity; structural rigidity may affect binding kinetics
5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one Triazanylidene linker C25H21N5O2 431.47 Triazanylidene instead of hydrazide Enhanced hydrogen-bonding capacity; different metabolic stability
6-Chloro-9H-carbazol derivatives (e.g., 1a-c, 2a-c) Chlorine substituent Varies (e.g., C23H18ClN3O) ~400–430 Chlorine vs. bromine; oxadiazole rings Chlorine’s lower electronegativity may reduce potency compared to brominated analogs

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine: Bromine’s higher atomic weight and electronegativity enhance van der Waals interactions and binding affinity in hydrophobic pockets. For example, brominated isatin derivatives exhibit stronger anticonvulsant activity compared to non-halogenated analogs .
  • Aromatic vs. Saturated Carbazole : The fully aromatic 9H-carbazole in the target compound enables stronger π-π interactions with biological targets (e.g., DNA intercalation) compared to tetrahydrocarbazole derivatives .
  • Hydrazide vs.

Biological Activity

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H15BrN4O2
Molecular Weight 423.26 g/mol
CAS Number 328008-53-3

Antitumor Activity

Research has indicated that derivatives of carbazole, including this compound, exhibit potent antitumor effects. For instance, studies have shown that carbazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro evaluations have reported IC50 values in the nanomolar range for certain derivatives against ovarian and prostate cancer cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. In a study involving N-substituted carbazoles, compounds showed significant inhibition zones against Staphylococcus aureus, Escherichia coli, and Candida albicans at concentrations as low as 50 µg/mL, indicating potential as an antimicrobial agent .

Neuroprotective Effects

Carbazole derivatives are also noted for their neuroprotective properties. Research highlights their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that carbazole derivatives inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
  • Antioxidant Activity : The presence of bromine and indole moieties contributes to its antioxidant capacity, reducing reactive oxygen species (ROS) levels in cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antitumor Efficacy : A study on a series of carbazole derivatives demonstrated that certain compounds led to reduced viability in MCF-7 breast cancer cells with LC50 values ranging from 35.6 to 80.0 µg/mL .
  • Neuroprotection : Research conducted on neuroprotective effects showed that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro.

Q & A

Q. What synthetic methodologies are optimal for preparing N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide?

The compound is synthesized via a condensation reaction between 5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene hydrazine and 3-(9H-carbazol-9-yl)propanehydrazide. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) for 6–12 hours to ensure complete reaction .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Thin-layer chromatography (TLC) monitors reaction progress (Rf ≈ 0.4–0.6) .
  • Yield optimization : Adjust molar ratios (1:1.2 for hydrazine:aldehyde derivatives) and use anhydrous conditions to minimize side reactions .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the Z-configuration of the hydrazone bond (δ 8.5–9.0 ppm for NH protons) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ≈ 470–480) and isotopic patterns for bromine .
  • IR spectroscopy : Bands at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) .

Q. How can preliminary biological screening be designed to evaluate its pharmacological potential?

  • In vitro assays : Use MTT or resazurin-based cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against kinases (e.g., GSK-3β) or cyclooxygenases via fluorometric/colorimetric kits. IC50_{50} values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • X-ray diffraction : Use SHELXL for structure refinement. Key parameters include:
    • Space group determination (e.g., monoclinic P21_1/c).
    • R-factor optimization (< 0.05) and hydrogen-bonding networks (e.g., N-H···O interactions) .
  • Electron density maps : Analyze residual density to confirm the Z-configuration of the hydrazone bond and bromine positioning .

Q. How to address contradictory bioactivity data in different assays?

  • Dose-response validation : Perform triplicate experiments with standardized protocols (e.g., fixed incubation times).
  • Orthogonal assays : Compare results from ATP-based viability assays with apoptosis markers (Annexin V/PI staining) .
  • Statistical analysis : Use ANOVA or Student’s t-test (p < 0.05) to assess significance. Report EC50_{50}/IC50_{50} values with 95% confidence intervals .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β). Prioritize binding poses with ΔG < -7 kcal/mol .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate using leave-one-out cross-validation (R2^2 > 0.7) .

Comparative Analysis of Analogues

Compound NameKey Structural VariationsBioactivity InsightsReference
N'-(3-Nitrobenzylidene)-propanohydrazideNitro group at C3 vs. C5Enhanced COX-2 inhibition
3-(Carbazol-9-yl)-N'-benzylideneCarbazole vs. indole coreReduced cytotoxicity, improved solubility
5-Bromo-2-oxo-indole derivativesBromine position (C5 vs. C7)Varies kinase selectivity (GSK-3β vs. CDK2)

Methodological Notes

  • Contradictions in synthesis yields : reports ~70% yield under reflux, while notes ~50% in microwave-assisted reactions. Optimize based on equipment availability .
  • Bioactivity variability : Differences in cell line sensitivity (e.g., HeLa vs. HT-29) require standardized cell culture protocols (e.g., RPMI-1640 medium, 10% FBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

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